molecular formula C13H19NO2S B14811231 2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine

2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine

Cat. No.: B14811231
M. Wt: 253.36 g/mol
InChI Key: REFSSMKTBGYWOW-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . This compound is known for its unique structure, which includes tert-butoxy, cyclopropoxy, and methylthio groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of the tert-butoxy, cyclopropoxy, and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-4-cyclopropoxy-3-(methylthio)pyridine
  • 2-Tert-butoxy-3-cyclopropoxy-4-(methylthio)pyridine

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylpyridine

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12-11(15-9-5-6-9)10(17-4)7-8-14-12/h7-9H,5-6H2,1-4H3

InChI Key

REFSSMKTBGYWOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)SC

Origin of Product

United States

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